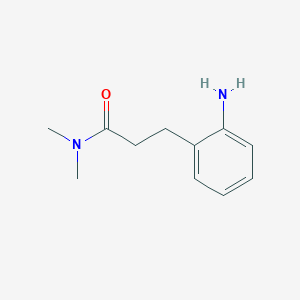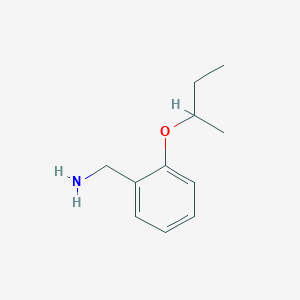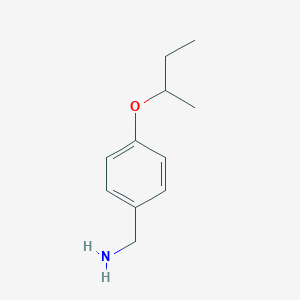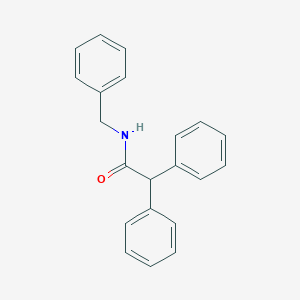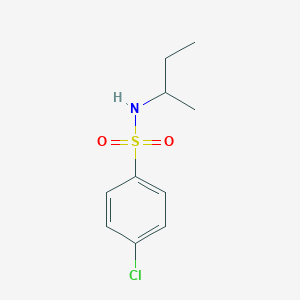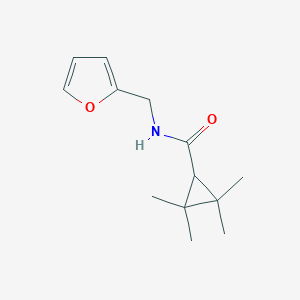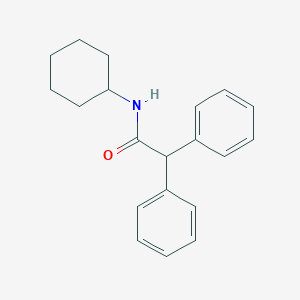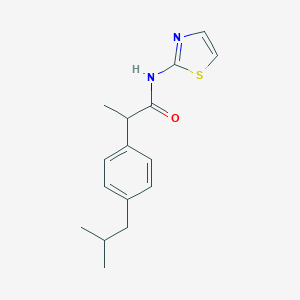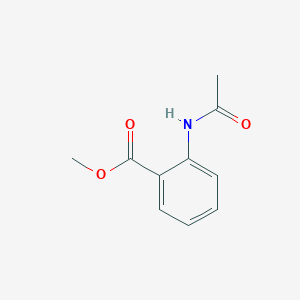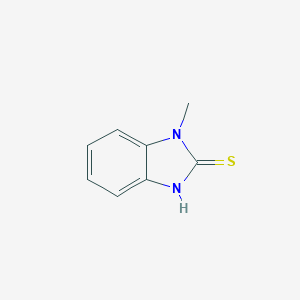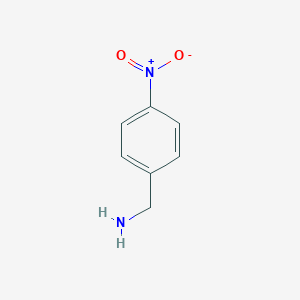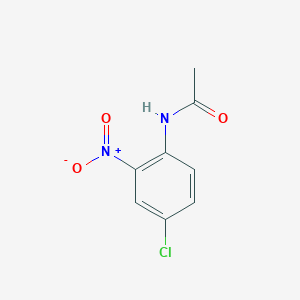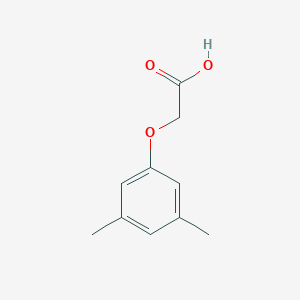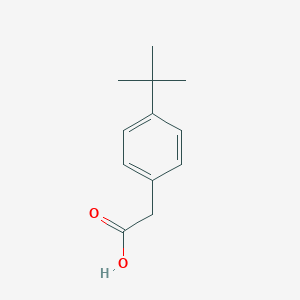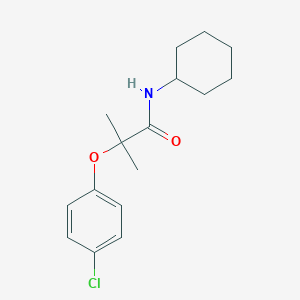
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide, also known as CPP or CPP-115, is a small molecule inhibitor of the enzyme GABA aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain.
Effets Biochimiques Et Physiologiques
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been shown to increase the levels of GABA in the brain and enhance GABAergic neurotransmission. This leads to a range of biochemical and physiological effects, including reduced neuronal excitability, increased inhibition of neurotransmitter release, and enhanced synaptic plasticity. These effects are thought to underlie the therapeutic potential of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 in lab experiments is its specificity for GABA-AT inhibition, which allows for targeted modulation of GABAergic neurotransmission. However, one limitation is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.
Orientations Futures
For research on 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 include further exploration of its therapeutic potential in various neurological and psychiatric disorders, as well as investigation of its mechanisms of action and potential off-target effects. Additionally, the development of more potent and selective GABA-AT inhibitors may provide new avenues for the treatment of these disorders.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 can be synthesized by reacting 4-chlorophenol with cyclohexylamine and 2-methylpropanoyl chloride in the presence of a base catalyst. The reaction yields 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 as a white solid with a melting point of 126-128 °C.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 increases the levels of GABA in the brain and reduces seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in the treatment of cocaine addiction, with 2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide-115 reducing drug cravings and improving abstinence rates.
Propriétés
Numéro CAS |
61887-24-9 |
|---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide |
Formule moléculaire |
C16H22ClNO2 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-cyclohexyl-2-methylpropanamide |
InChI |
InChI=1S/C16H22ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3,(H,18,19) |
Clé InChI |
ZYSXLIVVDSRNFY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)Cl |
Solubilité |
3.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



